molecular formula C23H21F3O5 B11155614 ethyl 3-(4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate

ethyl 3-(4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate

Cat. No.: B11155614
M. Wt: 434.4 g/mol
InChI Key: HRFWQFDOSOJGQW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromen derivatives This compound is characterized by its complex structure, which includes a chromen core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-2-oxo-2H-chromen-3-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share a similar chromen core and exhibit various biological activities.

    Flavonoids: Structurally related to chromens, flavonoids are known for their antioxidant and anti-inflammatory properties.

    Benzopyran Derivatives: These compounds have a similar benzopyran structure and are studied for their pharmacological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-(4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate is a complex organic compound belonging to the chromene class, characterized by its bicyclic structure composed of a benzene ring fused to a pyran ring. This compound exhibits significant biological activity attributed to its unique chemical structure, which includes a 4-methyl-2-oxo group and a trifluoromethyl substituent. These features enhance its reactivity and solubility, making it a candidate for various medicinal applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C20H19F3O4\text{C}_{20}\text{H}_{19}\text{F}_3\text{O}_4

This compound's ester functional group (ethyl propanoate) contributes to its potential for further functionalization in synthetic applications and enhances its solubility in organic solvents, which is crucial for biological assays.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Studies indicate that compounds within the chromene class exhibit several activities, including:

  • Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to modulate inflammatory mediators in cellular models.
  • Enzyme Inhibition : Interaction studies suggest that it can bind with specific enzymes, potentially altering their activity and influencing cellular signaling pathways.

Research Findings

Recent studies have explored the biological effects of this compound, revealing promising results:

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging superoxide radicals
Anti-inflammatoryModulation of cytokine production
Enzyme inhibitionBinding to cyclooxygenase (COX) enzymes

Case Studies

  • Antioxidant Properties : In vitro assays demonstrated that this compound significantly reduces oxidative stress markers in human cell lines, indicating its potential as an antioxidant agent.
  • Inflammation Modulation : A study focused on the compound's effect on inflammatory cytokines showed a dose-dependent reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) levels in macrophage cultures treated with the compound.
  • Enzyme Interaction Studies : Research examining the inhibition of COX enzymes revealed that the compound exhibits competitive inhibition, suggesting it could be developed as an anti-inflammatory drug candidate.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : Its properties make it a candidate for developing drugs targeting oxidative stress-related diseases and inflammatory conditions.
  • Synthetic Organic Chemistry : The compound's reactivity allows for further modifications, leading to new derivatives with enhanced biological properties.

Properties

Molecular Formula

C23H21F3O5

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate

InChI

InChI=1S/C23H21F3O5/c1-3-29-21(27)10-9-19-14(2)18-8-7-17(12-20(18)31-22(19)28)30-13-15-5-4-6-16(11-15)23(24,25)26/h4-8,11-12H,3,9-10,13H2,1-2H3

InChI Key

HRFWQFDOSOJGQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)OC1=O)C

Origin of Product

United States

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